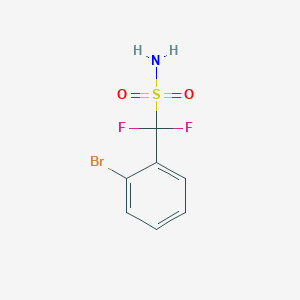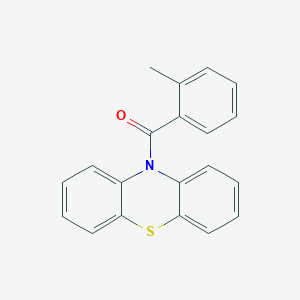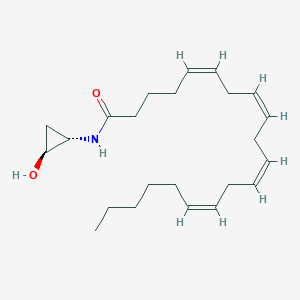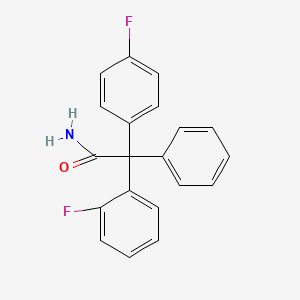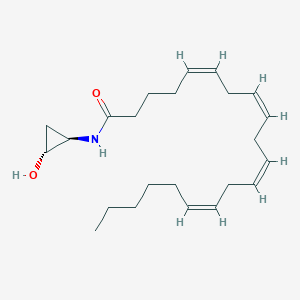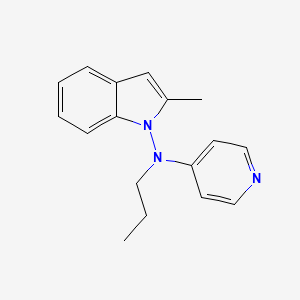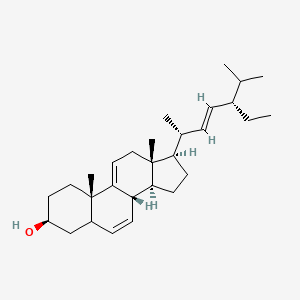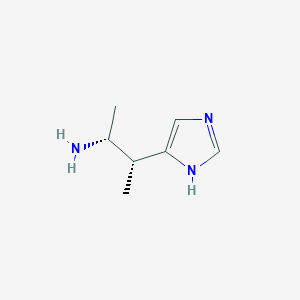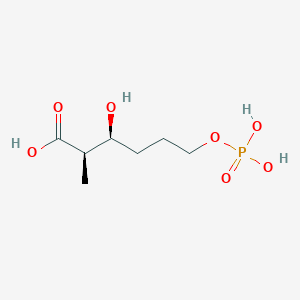![molecular formula C28H28Cl2N2O3 B10838185 (2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)
(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE (ENANTIOMERIC MIX) is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl groups and the hydroxypropanamide moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.
Aplicaciones Científicas De Investigación
(2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biological pathways.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Its properties can be leveraged in materials science for developing new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity can provide insights into its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- ALPHA-(4-CHLOROPHENYL)-2-PYRIDINEMETHANOL
- (2R)-1-(4-CHLOROPHENYL)PROPAN-2-AMINE
- (4-CHLOROPHENYL)(5,5-DIMETHYL-2-OXIDO-1,3,2-DIOXAPHOSPHINAN-2-YL)METHANONE
Uniqueness
Compared to these similar compounds, (2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C28H28Cl2N2O3 |
|---|---|
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
(2R)-N-[7-(2-chlorophenyl)-6-(4-chlorophenyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C28H28Cl2N2O3/c1-17(33)26(34)31-24-16-28(13-5-2-6-14-28)35-27-22(24)15-21(18-9-11-19(29)12-10-18)25(32-27)20-7-3-4-8-23(20)30/h3-4,7-12,15,17,24,33H,2,5-6,13-14,16H2,1H3,(H,31,34)/t17-,24?/m1/s1 |
Clave InChI |
CBNQOXMUNJAOJO-BPNWFJGMSA-N |
SMILES isomérico |
C[C@H](C(=O)NC1CC2(CCCCC2)OC3=C1C=C(C(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)O |
SMILES canónico |
CC(C(=O)NC1CC2(CCCCC2)OC3=C1C=C(C(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



